alpha-Thujone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10+/m1/s1 |
InChI Key |
USMNOWBWPHYOEA-WEDXCCLWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]2(CC1=O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Alpha Thujone
Botanical Sources and Plant Families
Alpha-thujone (B1682897) is predominantly found in plants belonging to a few specific families, most notably Asteraceae, Cupressaceae, and Lamiaceae. biolifejournals.comnih.govresearchgate.net These plant families include many common herbs and trees known for their aromatic properties, which are largely attributable to their essential oil composition.
Within the prominent plant families, several genera are particularly known for producing significant amounts of this compound. Notable among these are Artemisia (wormwood, mugwort), Salvia (sage), Thuja (cedar, arborvitae), Tanacetum (tansy), and some species of Juniperus (juniper) and Mentha (mint). biolifejournals.comwikipedia.orgacs.org
Grand wormwood (Artemisia absinthium) is perhaps the most famous source of thujone. wikipedia.org Common sage (Salvia officinalis) is another major source, with its essential oil sometimes containing up to 50% total thujones (alpha- and beta-isomers combined). wikipedia.org Other species containing this compound include tarragon (Artemisia dracunculus), tansy (Tanacetum vulgare), and Northern white-cedar (Thuja occidentalis). biolifejournals.comnih.gov
Below is a table detailing some of the primary botanical sources of this compound.
| Plant Family | Genus | Species | Common Name |
|---|---|---|---|
| Asteraceae | Artemisia | absinthium | Grand Wormwood |
| Asteraceae | Artemisia | vulgaris | Mugwort |
| Asteraceae | Tanacetum | vulgare | Tansy |
| Asteraceae | Achillea | millefolium | Yarrow |
| Lamiaceae | Salvia | officinalis | Common Sage |
| Lamiaceae | Salvia | fruticosa | Greek Sage |
| Lamiaceae | Mentha | pulegium | Pennyroyal |
| Cupressaceae | Thuja | occidentalis | Northern White-Cedar / Arborvitae |
| Cupressaceae | Juniperus | communis | Common Juniper |
Thujone exists in nature as two primary diastereomers: (-)-α-thujone and (+)-β-thujone. nih.gov The ratio of these isomers varies significantly depending on the plant species, and even within the same species, it can be influenced by genetics and environmental conditions. nih.gov
In many common sources like grand wormwood (Artemisia absinthium), β-thujone is often the dominant isomer, sometimes occurring in a 1:2 ratio of alpha to beta. wikipedia.org Conversely, in infusions of sage (Salvia sp.), α-thujone is frequently the predominant isomer. foodandnutritionjournal.org Research on Salvia officinalis has documented wide variations, with α-thujone content ranging from 1.2% to 45.8% and β-thujone from 1.0% to 40.1% of the essential oil. openagrar.de In one study of Greek sage infusions, α-thujone was the main isomer, with concentrations reaching up to 0.614 mg/mL in Salvia pomifera. foodandnutritionjournal.org
The following table summarizes findings on the isomeric ratios in select plant species.
| Species | Finding | Source |
|---|---|---|
| Artemisia absinthium (Wormwood) | Generally a 1:2 ratio of α- to β-thujone. | wikipedia.org |
| Artemisia absinthium (Wormwood Infusion) | β-thujone was the only isomer identified in one sample at 53.28% of volatile components. | foodandnutritionjournal.org |
| Salvia officinalis (Sage) | α-thujone is often the predominant isomer. | foodandnutritionjournal.org |
| Salvia officinalis (Sage) | α-thujone content can vary from 1.2% to 45.8% and β-thujone from 1.0% to 40.1%. | openagrar.de |
| Thuja occidentalis (Cedar Leaf Oil) | Reported to contain 55.0% α-thujone and 9.5% β-thujone. | europa.eu |
| Tanacetum vulgare (Tansy Oil) | Reported to contain 19.4% α-thujone and 58.0% β-thujone. | europa.eu |
Factors Influencing Natural Occurrence and Concentration
The synthesis and accumulation of this compound in plants are dynamic processes influenced by a combination of external environmental cues and internal developmental programs. researchgate.netresearchgate.net
The chemical composition of essential oils, including the concentration of this compound, is known to vary based on the plant's growth habitat and prevailing weather conditions. researchgate.netresearchgate.net Studies on Artemisia vulgaris (mugwort) have shown that its essential oil composition differs according to the climatic region of harvest. researchgate.net Similarly, research on Artemisia afra (African wormwood) from different natural populations demonstrated quantitative and qualitative variations in the essential oil, although there was no direct correlation with geographical distribution in that particular study. researchgate.net These variations suggest that local environmental factors, such as soil type, altitude, temperature, and precipitation, play a crucial role in the plant's secondary metabolism and production of this compound.
The concentration of this compound is significantly affected by the plant's life cycle stage (ontogenesis) and the specific organ being analyzed. openagrar.deresearchgate.net
A comparative study on Salvia officinalis and Artemisia absinthium revealed distinct patterns:
In Salvia officinalis , the main component, α-thujone, decreased significantly in leaf oils as the plant developed from the vegetative phase to post-flowering. In contrast, the thujone isomer levels in the flower oils remained statistically stable throughout development. openagrar.de
In Artemisia absinthium , the ratio of α-thujone increased in the flowers during development, peaking at the flowering stage. However, the changes in thujone isomers in the leaf oils were not significant across different developmental phases. openagrar.de
Furthermore, the distribution of this compound often differs between plant organs. In Salvia officinalis, the concentration of both thujone isomers was consistently higher in the leaves than in the flowers at the same developmental stage. openagrar.de In one study on tansy (Tanacetum vulgaris), the highest proportion of α-thujone (44%) was observed during two distinct phases: the leaf rosette stage and at the beginning of fruit setting. openagrar.de These findings highlight that harvesting time and the specific plant part collected are critical factors determining the this compound content of the resulting essential oil. openagrar.de
Biosynthesis and Enzymology of Alpha Thujone
Monoterpene Biosynthesis Pathways
Monoterpenes, including alpha-thujone (B1682897), are derived from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov The assembly of these precursors into the C10 skeleton of monoterpenes is a foundational aspect of terpenoid biosynthesis in plants. wikipedia.orglibretexts.org
The journey to this compound begins with the C5 compounds Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP). wikipedia.org These molecules are the fundamental building blocks for all terpenoids. researchgate.net The enzyme isopentenyl diphosphate isomerase catalyzes the interconversion of IPP and DMAPP, ensuring a balanced supply for subsequent reactions. wikipedia.orgnih.gov
The first committed step in monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. nih.gov This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS), resulting in the formation of the linear C10 compound, Geranyl Diphosphate (GPP). wikipedia.orgresearchgate.net GPP is the direct acyclic precursor to all monoterpenes, including the bicyclic structure of this compound. wikipedia.orgresearchgate.netnih.gov
In plants, the IPP and DMAPP units required for monoterpene synthesis are predominantly produced via the Methylerythritol Phosphate (MEP) pathway, which operates in the plastids. wikipedia.orgpnas.org This pathway is distinct from the mevalonate (MVA) pathway that typically supplies precursors for sesquiterpenes and triterpenes in the cytosol. rsc.org
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. nih.gov Through a series of enzymatic steps, this pathway yields both IPP and DMAPP. researchgate.net Quantitative NMR spectroscopic analysis has confirmed that the isoprene units used to form thujone in plants are derived from the MEP pathway. wikipedia.org This localization within the plastid aligns with the known site of monoterpene biosynthesis. pnas.org
Key Enzymes in this compound Biogenesis
The conversion of the generic monoterpene precursor, GPP, into the specific thujane skeleton requires a dedicated set of enzymes that catalyze highly specific cyclization and oxidation reactions.
Geranyl Diphosphate Synthase (GPPS) is a short-chain prenyltransferase that plays a pivotal role by producing GPP, the universal C10 precursor for all monoterpenes. nih.govnih.govresearchgate.net This enzyme facilitates the condensation of DMAPP and IPP. wikipedia.orgresearchgate.net In some plants, GPPS exists as a heterodimeric enzyme, consisting of a large and a small subunit, which can enhance catalytic efficiency. unt.edu The activity of GPPS provides the essential substrate for the subsequent enzyme, sabinene synthase, which directs the biosynthetic flux towards the thujane scaffold. wikipedia.org
The formation of the characteristic bicyclic thujane skeleton is a critical step catalyzed by the enzyme (+)-sabinene synthase. wikipedia.orgnih.gov This monoterpene cyclase utilizes GPP as its substrate. The proposed mechanism involves a complex series of events:
Isomerization: GPP first isomerizes to linalyl diphosphate (LPP). wikipedia.org
Cyclization: The enzyme facilitates the cyclization of the LPP intermediate to form an α-terpinyl cation. wikipedia.org
Rearrangement: This cation undergoes a 1,2-hydride shift in a Wagner-Meerwein rearrangement, leading to the formation of the terpinen-4-yl cation. wikipedia.org
Second Cyclization: A final ring closure of the terpinen-4-yl cation forms the bicyclic (+)-sabinene, the immediate hydrocarbon precursor to this compound. wikipedia.org
This multistep, enzyme-mediated cyclization ensures the precise formation of the sabinene structure.
Following the formation of (+)-sabinene, a series of oxidation steps are required to produce this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-thiolate proteins known for their role in oxidative metabolism. nih.govnih.gov
The proposed biosynthetic route involves a three-step pathway:
Hydroxylation: (+)-sabinene is first hydroxylated by a cytochrome P450 enzyme to form (+)-sabinol. wikipedia.org In Western Redcedar (Thuja plicata), the specific enzyme CYP750B1 has been identified as catalyzing the hydroxylation of (+)-sabinene to (+)-trans-sabinol. nih.gov
Oxidation: The resulting sabinol is then oxidized by a dehydrogenase to produce (+)-sabinone. wikipedia.orgnih.gov
Reduction: Finally, a reductase enzyme mediates the conversion of (+)-sabinone to the diastereomers this compound and beta-thujone (B1670768). wikipedia.orgrsc.org
The involvement of specific CYPs ensures the regioselective and stereoselective oxidation of the sabinene skeleton, which is crucial for the formation of this compound. nih.gov
Data Tables
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |
| Isopentenyl Diphosphate (IPP) | C₅H₁₂O₇P₂ | 246.09 | C5 Building Block |
| Dimethylallyl Diphosphate (DMAPP) | C₅H₁₂O₇P₂ | 246.09 | C5 Building Block |
| Geranyl Diphosphate (GPP) | C₁₀H₂₀O₇P₂ | 314.20 | C10 Acyclic Precursor |
| (+)-Sabinene | C₁₀H₁₆ | 136.23 | Bicyclic Hydrocarbon Intermediate |
| (+)-Sabinol | C₁₀H₁₆O | 152.23 | Hydroxylated Intermediate |
| (+)-Sabinone | C₁₀H₁₄O | 150.22 | Ketone Intermediate |
| This compound | C₁₀H₁₆O | 152.23 | Final Product |
Table 2: Enzymes of the this compound Biosynthetic Pathway
| Enzyme Name | Enzyme Class | Substrate(s) | Product(s) | Function |
| Isopentenyl Diphosphate Isomerase | Isomerase | Isopentenyl Diphosphate | Dimethylallyl Diphosphate | Isomerization of C5 units |
| Geranyl Diphosphate Synthase (GPPS) | Transferase | IPP, DMAPP | Geranyl Diphosphate | Formation of C10 precursor |
| (+)-Sabinene Synthase | Lyase (Cyclase) | Geranyl Diphosphate | (+)-Sabinene | Formation of bicyclic skeleton |
| Cytochrome P450 Monooxygenase (e.g., CYP750B1) | Oxidoreductase | (+)-Sabinene | (+)-Sabinol | Hydroxylation |
| Sabinol Dehydrogenase | Oxidoreductase | (+)-Sabinol | (+)-Sabinone | Oxidation |
| Sabinone Reductase | Oxidoreductase | (+)-Sabinone | This compound, beta-Thujone | Reduction |
Dehydrogenase and Reductase Reactions in this compound Biosynthesis
The terminal steps in the biosynthesis of this compound involve critical oxidation and reduction reactions catalyzed by dehydrogenase and reductase enzymes, respectively. Following the formation of the intermediate (+)-sabinol, a dehydrogenase mediates its oxidation to (+)-sabinone. Subsequently, a reductase enzyme facilitates the conversion of (+)-sabinone to the final products, this compound and beta-thujone wikipedia.org.
Research on sage (Salvia officinalis) and tansy (Tanacetum vulgare) has revealed the presence of specific dehydrogenases involved in this pathway. These plants contain two electrophoretically distinct dehydrogenases. One is responsible for the oxidation of (+)-borneol to (+)-camphor, and the other specifically catalyzes the oxidation of (+)-cis-sabinol to (+)-sabinone, a direct precursor to thujone vetmeduni.ac.at. This demonstrates that dedicated dehydrogenases are responsible for the biosynthesis of thujyl ketones from cis-sabinol, and any observed oxidation of other thujanols by borneol dehydrogenases is considered a coincidental activity not central to thujone formation.
In Salvia officinalis, the conversion of (+)-sabinol to (+)-sabinone is specifically carried out by (+)-sabinol dehydrogenase vetmeduni.ac.at. Following this, (+)-sabinone is reduced to yield (−)-α-thujone and (+)-β-thujone by two distinct double-bond reductases vetmeduni.ac.at. The presence of separate reductases for the formation of the two thujone isomers highlights the stereospecificity of the final biosynthetic step.
A comparative transcriptome analysis of high and low thujone-producing varieties of Artemisia argyi has further corroborated the involvement of these enzyme families. This study identified five candidate dehydrogenase and five candidate reductase-encoding genes that are potentially involved in the metabolic pathway from geranyl pyrophosphate to thujone mdpi.com. The differential expression of these genes between the high and low thujone content varieties suggests their direct role in determining the final concentration of thujone in the plant mdpi.com.
| Enzyme Family | Specific Enzyme/Candidate | Plant Species | Function in this compound Biosynthesis |
| Dehydrogenase | (+)-sabinol dehydrogenase | Salvia officinalis | Oxidation of (+)-sabinol to (+)-sabinone |
| Dehydrogenase candidates | Artemisia argyi | Oxidation of sabinol to sabinone | |
| Reductase | Double-bond reductases | Salvia officinalis | Reduction of (+)-sabinone to (−)-α-thujone and (+)-β-thujone |
| Reductase candidates | Artemisia argyi | Reduction of sabinone to thujone |
Biosynthetic Intermediates and Reaction Mechanisms
The biosynthesis of this compound begins with the universal precursor for monoterpenes, geranyl diphosphate (GPP) wikipedia.org. The pathway proceeds through a series of reactive carbocation intermediates, ultimately leading to the formation of the characteristic bicyclic structure of thujone.
The key steps and intermediates in the biosynthesis of this compound are as follows:
Formation of (+)-Sabinene: The enzyme (+)-sabinene synthase catalyzes the cyclization of GPP to form the bicyclic monoterpene (+)-sabinene. This reaction proceeds through the formation of a geranyl cation, which then undergoes isomerization and cyclization to form the sabinene skeleton wikipedia.org.
Hydroxylation to (+)-Sabinol: Following the formation of (+)-sabinene, a stereospecific hydroxylation reaction occurs, catalyzed by a cytochrome P450 enzyme. This results in the formation of (+)-sabinol wikipedia.orgresearchgate.net. In the gymnosperm Thuja plicata, the intermediate is (+)-trans-sabinol, whereas in the angiosperm Salvia officinalis, it is (-)-cis-sabinol researchgate.net.
Oxidation to (+)-Sabinone: The hydroxyl group of (+)-sabinol is then oxidized by a dehydrogenase to form the ketone, (+)-sabinone wikipedia.orgresearchgate.net. This step is crucial for setting up the subsequent reduction that leads to the thujone isomers.
Reduction to Alpha- and Beta-Thujone: In the final step, (+)-sabinone undergoes a reduction reaction catalyzed by a reductase enzyme to yield the two diastereomers, this compound and beta-thujone wikipedia.org.
A comparative transcriptome analysis of high and low thujone-producing Artemisia argyi has identified candidate genes for each of the key enzymatic steps in this pathway, from β-terpene synthase (responsible for sabinene formation) to cytochrome P450, dehydrogenase, and reductase mdpi.com. This provides strong molecular evidence for the proposed biosynthetic route.
| Precursor/Intermediate | Enzyme | Product |
| Geranyl Diphosphate (GPP) | (+)-Sabinene synthase | (+)-Sabinene |
| (+)-Sabinene | Cytochrome P450 | (+)-Sabinol |
| (+)-Sabinol | Dehydrogenase | (+)-Sabinone |
| (+)-Sabinone | Reductase | This compound and Beta-Thujone |
Genetic and Molecular Basis of Biosynthetic Enzymes
Significant progress has been made in identifying the genes and characterizing the enzymes responsible for the biosynthesis of this compound. The genetic basis for this pathway has been primarily elucidated through transcriptome analysis and gene cloning in several thujone-producing plant species.
In Salvia officinalis, the enzyme responsible for the initial step, (+)-sabinene synthase, has been identified and its gene expression levels have been shown to correlate with the production of sabinene, the precursor to thujone. Furthermore, in Salvia pomifera, a species with a very high thujone content, gene duplication and increased gene expression of (+)-sabinene synthase have been observed, suggesting that the genetic regulation of this initial step is a key determinant of thujone accumulation vetmeduni.ac.atresearchgate.net.
A comprehensive transcriptome and metabolite analysis of garden sage (Salvia officinalis) has led to the identification of 135 unigenes putatively involved in terpenoid metabolism, providing a valuable database for further investigation into the specific genes of the thujone pathway nih.gov.
More specifically, a comparative transcriptome analysis of high and low thujone-producing varieties of Artemisia argyi has successfully identified candidate genes for the entire thujone synthetic pathway. This study pinpointed four β-terpene synthase genes, five cytochrome P450 genes, five dehydrogenase genes, and five reductase-encoding genes that are likely involved in the conversion of GPP to thujone mdpi.com. The differential expression of these genes between the high and low thujone varieties provides strong evidence for their functional roles in thujone biosynthesis mdpi.com.
While the genes for sabinene synthase have been cloned and characterized, the specific molecular cloning and detailed characterization of the (+)-sabinol dehydrogenase and (+)-sabinone reductase enzymes directly from a high thujone-producing plant are areas of ongoing research. However, the identification of strong candidate genes from transcriptome studies provides a clear path forward for the functional characterization of these crucial enzymes.
| Enzyme | Gene/Candidate Genes Identified in | Key Findings |
| (+)-Sabinene synthase | Salvia pomifera, Salvia officinalis | Gene duplication and increased expression correlate with high thujone content. |
| β-terpene synthase | Artemisia argyi | Four candidate genes identified with differential expression. |
| Cytochrome P450 | Artemisia argyi | Five candidate genes identified with differential expression. |
| Dehydrogenase | Artemisia argyi | Five candidate genes identified with differential expression. |
| Reductase | Artemisia argyi | Five candidate genes identified with differential expression. |
Biotechnological Approaches for this compound Production
The elucidation of the biosynthetic pathway and the identification of the genes involved in this compound production open up possibilities for its biotechnological synthesis using engineered microorganisms. Metabolic engineering of microbes such as Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising alternative to traditional plant extraction, which can be limited by low yields and variability in plant material.
The general strategy for producing monoterpenes like this compound in a microbial host involves the following key steps:
Enhancing Precursor Supply: The microbial host's native metabolic pathways are engineered to increase the production of the universal monoterpene precursor, geranyl diphosphate (GPP). This is often achieved by overexpressing genes of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways mdpi.com.
Introducing Terpene Synthases: The gene encoding the specific terpene synthase that catalyzes the conversion of GPP to the desired monoterpene skeleton is introduced into the host organism. For this compound production, this would be the gene for (+)-sabinene synthase.
Introducing Tailoring Enzymes: The subsequent enzymatic steps, involving cytochrome P450s, dehydrogenases, and reductases, are then introduced to convert the initial monoterpene into the final product. For this compound, this would require the expression of the genes for the specific cytochrome P450 that hydroxylates sabinene, the dehydrogenase that oxidizes sabinol, and the reductase that forms this compound from sabinone.
The identification of candidate genes for the entire this compound biosynthetic pathway from plants like Artemisia argyi provides the necessary genetic toolkit to begin the process of metabolic engineering for heterologous production of this valuable compound mdpi.com.
| Engineering Strategy | Target | Rationale |
| Pathway Engineering | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathway | Increase the pool of the precursor geranyl diphosphate (GPP). |
| Heterologous Expression | (+)-Sabinene synthase gene | Convert GPP to the sabinene backbone. |
| Heterologous Expression | Cytochrome P450, Dehydrogenase, and Reductase genes | Convert sabinene to this compound. |
| Synthetic Biology | Codon optimization, promoter engineering, gene dosage optimization | Fine-tune the expression of biosynthetic genes for optimal production. |
Metabolism and Biotransformation of Alpha Thujone
Oxidative Metabolic Pathways
The primary route for alpha-thujone (B1682897) metabolism involves oxidation, a process heavily dependent on the cytochrome P450 (CYP) enzyme system. nih.govfigshare.com These P450-dependent oxidations are considered detoxification reactions, as the resulting metabolites exhibit lower toxicity than the parent this compound. nih.govfigshare.comresearchgate.netpnas.org
The cytochrome P450 system, particularly within liver microsomes, plays a central role in the initial biotransformation of this compound. researchgate.netpnas.org In vitro studies using mouse liver microsomes supplemented with NADPH demonstrate the rapid conversion of this compound into several metabolites. pnas.orgnih.gov The principal reactions are hydroxylations at various positions on the thujone molecule, accounting for over 90% of its primary microsomal metabolism in humans. nih.govresearchgate.net This enzymatic process is crucial for converting the lipophilic this compound into more water-soluble compounds that can be more readily excreted.
Research using recombinant human CYP enzymes has successfully identified the specific isoforms responsible for metabolizing this compound. While several enzymes contribute, a clear hierarchy in their activity has been established.
Studies have demonstrated that CYP2A6 is the principal enzyme responsible for the primary metabolic pathways of this compound in humans. nih.govsigmaaldrich.com This isoform is primarily responsible for the major 7- and 4-hydroxylation reactions. nih.govresearchgate.net Based on the intrinsic efficiencies of various CYP enzymes and their average abundance in human liver microsomes, CYP2A6 is estimated to be responsible for 70-80% of the total metabolism of this compound. nih.govresearchgate.netsigmaaldrich.com
While CYP2A6 is dominant, other enzymes also participate in the metabolism of this compound. CYP3A4 and CYP2B6 contribute to the major 7- and 4-hydroxylation reactions, albeit to a lesser extent than CYP2A6. nih.govresearchgate.netsigmaaldrich.com Furthermore, these two enzymes, CYP3A4 and CYP2B6, are specifically responsible for catalyzing the minor 2-hydroxylation of this compound. nih.govresearchgate.netsigmaaldrich.com
This compound not only serves as a substrate for CYP enzymes but can also act as an inhibitor of specific isoforms. Inhibition screening has shown that this compound moderately inhibits both CYP2A6 and CYP2B6. nih.gov The 50% inhibitory concentration (IC50) values were determined to be 15.4 µM for CYP2A6 and 17.5 µM for CYP2B6. nih.govresearchgate.net Conversely, this compound shows weak to no inhibitory effect on a range of other CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with IC50 values exceeding 100 µM for these enzymes. researchgate.net
| CYP Isoform | Substrate Reaction | IC50 (µM) |
|---|---|---|
| CYP1A2 | Melatonin 6-Hydroxylation | >100 |
| CYP2A6 | Coumarin 7-Hydroxylation | 15.4 |
| CYP2B6 | Bupropion Hydroxylation | 17.5 |
| CYP2C8 | Amodiaquine De-ethylation | >100 |
| CYP2C9 | Tolbutamide Methylhydroxylation | >100 |
| CYP2C19 | Omeprazole 5-Hydroxylation | >100 |
| CYP2D6 | Dextromethorphan O-demethylation | >100 |
| CYP2E1 | Chlorzoxazone 6-Hydroxylation | >100 |
| CYP3A4 | Testosterone Hydroxylation | >100 |
Identification of Principal Human CYP Enzymes Involved
Identification and Characterization of this compound Metabolites
The biotransformation of this compound results in a variety of metabolites, with the specific profile showing species-dependent differences.
In human liver microsomes, the metabolic process yields two major and two minor metabolites. nih.govresearchgate.netsigmaaldrich.com
Major Metabolites : 7-hydroxy-alpha-thujone and 4-hydroxy-alpha-thujone. nih.govsigmaaldrich.com
Minor Metabolites : 2-hydroxy-alpha-thujone and carvacrol (B1668589). nih.govsigmaaldrich.com
A human study involving the consumption of sage infusion confirmed the excretion of 4-hydroxythujone and 7-hydroxythujone in urine, primarily after liberation from their glucuronide and/or sulfate conjugates. nih.gov In this study, 2-hydroxythujone was not detected. nih.gov Additionally, glutathione (B108866) and cysteine conjugates have been detected in human liver homogenates, though not quantified. nih.govresearchgate.netsigmaaldrich.com
In vitro studies with mouse liver microsomes identified 7-hydroxy-alpha-thujone as the major metabolic product. nih.govpnas.org Minor metabolites identified in this system include 4-hydroxy-alpha-thujone, 4-hydroxy-beta-thujone, and 7,8-dehydro-alpha-thujone. nih.govpnas.orgnih.gov Further in vivo studies in mice identified conjugated 2R-hydroxy-alpha-thujone as the major urinary metabolite. nih.govfigshare.com Dehydrogenation also occurs, with 7,8-dehydro metabolites observed in P450 systems and 4,10-dehydro metabolites found in urine. nih.govfigshare.com
| Metabolite | System/Species | Classification |
|---|---|---|
| 7-hydroxy-alpha-thujone | Human, Mouse | Major |
| 4-hydroxy-alpha-thujone | Human, Mouse | Major (Human), Minor (Mouse) |
| 2-hydroxy-alpha-thujone | Human | Minor |
| Carvacrol | Human | Minor |
| 2R-hydroxy-alpha-thujone | Mouse (urinary) | Major |
| 4-hydroxy-beta-thujone | Mouse | Minor |
| 7,8-dehydro-alpha-thujone | Mouse (P450 system) | Minor |
| 4,10-dehydro-alpha-thujone | Mouse, Rat (urinary) | Minor |
| Glutathione conjugates | Human | Detected |
| Cysteine conjugates | Human | Detected |
Hydroxylated Derivatives and Their Structural Elucidation
Hydroxylation represents a major initial step in the metabolism of this compound, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. This process introduces hydroxyl groups at various positions on the thujone molecule, leading to the formation of several hydroxylated metabolites. The structural elucidation of these derivatives has been accomplished through techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Key hydroxylated metabolites identified in various studies include:
7-hydroxy-alpha-thujone : This is often a major metabolite formed in vitro by mouse, rat, and human liver microsomes. researchgate.netresearchgate.net It is also detected in the brain of mice treated with this compound. nih.govpnas.org
4-hydroxy-alpha-thujone : This metabolite is found in both in vitro and in vivo studies. nih.gov In rats, conjugated 4-hydroxy-alpha-thujone is a major urinary metabolite. nih.govresearchgate.net It is also one of the main metabolites produced by human liver microsomes. nih.govresearchgate.net
2-hydroxy-alpha-thujone : The formation of this metabolite appears to be more species-specific. It is observed as the major urinary metabolite in mice, primarily in its conjugated form. nih.gov In human liver microsomes, it is considered a minor metabolite. nih.govresearchgate.net
The positions of hydroxylation are influenced by the stability of the intermediate radicals, with the 4- and 7-positions being particularly susceptible due to the formation of more stable tertiary radicals. nih.gov
Table 1: Key Hydroxylated Metabolites of this compound
| Metabolite | Biological System | Species | Significance | Citations |
|---|---|---|---|---|
| 7-hydroxy-alpha-thujone | In vitro (liver microsomes), In vivo (brain) | Mouse, Rat, Human | Major in vitro metabolite | researchgate.netresearchgate.netnih.govpnas.org |
| 4-hydroxy-alpha-thujone | In vitro (liver microsomes), In vivo (urine) | Rat, Human | Major urinary metabolite in rats; major in vitro metabolite in humans | nih.govresearchgate.netnih.govresearchgate.net |
| 2-hydroxy-alpha-thujone | In vivo (urine), In vitro (liver microsomes) | Mouse, Human | Major urinary metabolite in mice; minor in vitro metabolite in humans | nih.govnih.govresearchgate.net |
Dehydro-Derivatives
In addition to hydroxylation, the metabolism of this compound can also involve dehydrogenation, leading to the formation of dehydro-derivatives. These metabolites are characterized by the introduction of a double bond into the thujone structure. Two primary dehydro metabolites have been identified:
7,8-dehydro-alpha-thujone : This metabolite has been observed in in vitro systems, specifically in mouse liver microsome preparations supplemented with NADPH. nih.govpnas.org Its formation may occur through the dehydration of the 7-hydroxy-alpha-thujone metabolite. nih.gov
4,10-dehydrothujone : This derivative has been identified as a urinary metabolite. nih.govresearchgate.net
The synthesis and analysis of these dehydro compounds have been crucial for their identification as metabolites in biological samples. nih.govacs.org
Reduction Products and Species-Specific Pathways
Reduction of the ketone group of this compound is another metabolic pathway, although it appears to be less prominent than oxidation. This reaction is catalyzed by cytosolic ketone reductases and results in the formation of the corresponding alcohols, thujol and neothujol. nih.gov
The occurrence of this reduction pathway demonstrates species specificity. For instance, the formation of thujol and neothujol has been observed following the incubation of this compound with rabbit liver cytosol in the presence of NADPH. nih.govpnas.org However, this reduction was not detected in mouse liver cytosol under similar conditions. europa.eu
Conjugation Processes and Excretion Pathways
Following the initial phase I metabolic reactions (hydroxylation, dehydrogenation, and reduction), the resulting metabolites undergo phase II conjugation reactions. These processes involve the attachment of endogenous molecules to the metabolites, which significantly increases their water solubility and facilitates their elimination from the body, primarily through urine.
The main conjugation processes identified for this compound metabolites are:
Glucuronidation : Hydroxylated metabolites of this compound can be conjugated with glucuronic acid. Studies have shown that 2-hydroxy-alpha-thujone and 4-hydroxy-alpha-thujone are excreted as glucuronide conjugates. nih.gov Site-specific preferences in glucuronidation have been noted, favoring the excretion of 2R-hydroxy- and 4-hydroxy-alpha-thujone glucuronides. researchgate.netnih.gov
Sulfation : In addition to glucuronidation, sulfation is another potential conjugation pathway for the hydroxylated metabolites. researchgate.net
Glutathione and Cysteine Conjugation : The formation of glutathione and cysteine conjugates has been detected in human liver homogenates, indicating another route for the detoxification and excretion of this compound metabolites. nih.govsigmaaldrich.com
The conjugated metabolites are then excreted from the body, with urine being the primary route of elimination. researchgate.netnih.gov
Comparative Metabolism Across Biological Systems
The metabolism of this compound exhibits notable differences when compared across various biological systems, including in vitro preparations from different species and in vivo animal models. These variations highlight the importance of considering the biological context when studying the biotransformation of this compound.
In Vitro Mammalian Liver Preparations
Studies using liver microsomes from different mammalian species have revealed both similarities and differences in the metabolic profile of this compound.
In mouse liver microsomes , 7-hydroxy-alpha-thujone is consistently identified as the major metabolite, with smaller amounts of 4-hydroxy-alpha-thujone, 4-hydroxy-beta-thujone, and 7,8-dehydro-alpha-thujone also being formed. researchgate.netnih.gov
In rat and human liver microsomes , 7-hydroxy-alpha-thujone is also a major metabolite. researchgate.net However, in human liver microsomes, 4-hydroxy-thujone is also produced in significant amounts, along with minor quantities of 2-hydroxy-thujone. nih.govresearchgate.net
The specific cytochrome P450 enzymes involved in these reactions have been investigated in human liver preparations. CYP2A6 has been identified as the primary enzyme responsible for the major 7- and 4-hydroxylation reactions, with CYP3A4 and CYP2B6 playing a lesser role. nih.govresearchgate.net
Table 2: Comparative in vitro Metabolism of this compound in Liver Microsomes
| Species | Major Metabolite(s) | Minor Metabolite(s) | Key Enzymes (in humans) | Citations |
|---|---|---|---|---|
| Mouse | 7-hydroxy-alpha-thujone | 4-hydroxy-alpha-thujone, 4-hydroxy-beta-thujone, 7,8-dehydro-alpha-thujone | - | researchgate.netnih.gov |
| Rat | 7-hydroxy-alpha-thujone | - | - | researchgate.net |
| Human | 7-hydroxy-alpha-thujone, 4-hydroxy-thujone | 2-hydroxy-thujone | CYP2A6, CYP3A4, CYP2B6 | researchgate.netnih.govresearchgate.net |
In Vivo Animal Models for Metabolic Studies
In vivo studies in animal models provide a more comprehensive picture of the metabolic fate of this compound, encompassing absorption, distribution, metabolism, and excretion. These studies have often revealed discrepancies with in vitro findings, underscoring the complexity of metabolic processes in a whole organism.
In mice , while 7-hydroxylation is a major in vitro pathway, the principal urinary metabolite is conjugated 2-hydroxy-alpha-thujone. nih.gov
In rats , conjugated 4-hydroxy-alpha-thujone is the major urinary metabolite. nih.govresearchgate.net
In rabbits , the reduction of this compound to thujol and neothujol has been observed, with these metabolites being excreted as conjugates in the urine. nih.govpnas.org
These species-specific differences in the major urinary metabolites highlight the varying contributions of different metabolic pathways in vivo.
Structure-Activity Relationships of Metabolites
The metabolism of this compound results in a range of derivatives, with the primary metabolites being hydroxylated forms. nih.gov These include 7-hydroxy-α-thujone, 4-hydroxy-α-thujone, and 4-hydroxy-β-thujone, which are produced by cytochrome P450 enzymes in the liver. nih.govnih.gov Other minor metabolites that have been identified include 7,8-dehydro-α-thujone. nih.gov Additionally, reduction of the ketone group of this compound leads to the formation of thujol and neothujol. nih.gov
The key structural modifications—the introduction of a hydroxyl group or the reduction of the ketone—have profound effects on the molecule's ability to interact with the GABA-A receptor. This compound itself is a modulator of this receptor, and any change to its structure can either enhance or diminish this activity. europa.eu
Comparative Biological Activity of this compound and its Metabolites
Extensive research has demonstrated that the metabolic conversion of this compound is largely a detoxification process. The parent compound, this compound, is more potent in its biological activity compared to its major metabolites. nih.gov
| Compound | Relative Potency (GABA-A Receptor Binding) | Toxicity to Mice | Toxicity to Drosophila |
| This compound | High | Lethal | High |
| 7-hydroxy-α-thujone | 56-fold less potent than α-thujone nih.govmindmeister.com | Less toxic than α-thujone nih.gov | Less toxic than α-thujone nih.gov |
| beta-Thujone (B1670768) | 2.3-fold less potent than α-thujone nih.gov | Less toxic than α-thujone nih.gov | Less toxic than α-thujone nih.gov |
This table provides a comparative overview of the biological activity of this compound and its key metabolites, highlighting the detoxification effect of metabolism.
Detailed research findings indicate that while the major metabolite, 7-hydroxy-α-thujone, can reach significantly higher levels in the brain than the parent compound, it is considerably less toxic. nih.govmindmeister.com This suggests that the hydroxylation at the 7th position dramatically reduces the molecule's ability to interact with the GABA-A receptor, thus diminishing its neurotoxic effects. europa.eu Similarly, other metabolites that have been assayed are also considered products of detoxification. nih.gov
The neurotoxicity of this compound is directly linked to its ability to act as a competitive inhibitor at the noncompetitive blocker site of the GABA-gated chloride channel. nih.gov The structural integrity of the this compound molecule is crucial for this interaction. The introduction of a polar hydroxyl group, as seen in its metabolites, likely hinders the molecule's ability to bind effectively to this hydrophobic site within the receptor.
While beta-thujone is a diastereomer of this compound and not a metabolite, its comparative activity provides further insight into the structure-activity relationship. Beta-thujone is generally less toxic and less potent at the GABA-A receptor than this compound, underscoring the importance of the specific stereochemistry of the molecule for its biological action. nih.gov
Molecular and Cellular Mechanisms of Alpha Thujone Action
Modulation of Neurotransmitter Systems
Alpha-thujone (B1682897) exerts its primary neurological effects by interacting with key neurotransmitter receptor systems in the central nervous system. Its most well-documented activity involves the modulation of inhibitory GABA-A receptors, with additional effects observed on serotonergic 5-HT3 receptors. These interactions at the molecular level are responsible for the compound's known physiological effects.
The primary molecular target for this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the brain. nih.govnih.gov Upon binding of the neurotransmitter GABA, the receptor's integral chloride (Cl⁻) channel opens, leading to an influx of chloride ions that hyperpolarizes the neuron and reduces its excitability. nih.govwikipedia.org this compound's interaction with this receptor disrupts normal inhibitory signaling.
By binding to the non-competitive blocker site within the ionophore, this compound allosterically modulates the receptor's function, effectively blocking the GABA-gated chloride channel. nih.govmedchemexpress.cn This action prevents the influx of chloride ions that would normally occur when GABA binds to the receptor. Electrophysiological studies on rat dorsal root ganglion neurons have shown that this compound suppresses GABA-induced peak currents in a reversible manner. pnas.orgnih.gov In these studies, bath application of 30 μM this compound significantly decreased the current induced by 300 μM GABA, with the effect being fully reversed upon washout of the compound. pnas.org The half-maximal inhibitory concentration (IC₅₀) for this suppression of GABA-induced currents by this compound was determined to be 21 μM. pnas.orgnih.gov Further studies on cultured hippocampal neurons have indicated that this compound's action affects receptor gating, influencing the onset, desensitization, and deactivation of the response to GABA. nih.gov
The interaction of thujone with the GABA-A receptor is stereospecific, meaning the spatial arrangement of atoms in the molecule significantly influences its activity. This compound is considered more potent in its action on the GABA-A receptor compared to its isomer, beta-thujone (B1670768). pnas.org Furthermore, the metabolic detoxification of this compound produces metabolites with greatly reduced activity at the receptor. The major metabolite, 7-hydroxy-α-thujone, is significantly less potent in the [³H]EBOB binding assay and less toxic than the parent compound, even though it can reach higher levels in the brain. pnas.orgnih.gov This highlights that the specific conformation of this compound is critical for its potent modulatory effect on the GABA-A receptor. Research comparing this compound to its configurationally pseudoenantiomeric constitutional isomer, dihydroumbellulone, found that the latter had only a weak or negligible effect on GABAergic currents, further supporting that the effects of this compound are due to specific interactions with the receptor rather than general lipophilic properties. nih.gov
Table 1: Relative Potency of Thujone Isomers and Metabolites at the GABA-A Receptor This table summarizes the comparative activity of different thujone-related compounds based on binding assays and toxicity studies.
| Compound | Relative Potency/Activity | Source |
|---|---|---|
| This compound | High potency; acts as a modulator of the GABA-gated chloride channel. | pnas.orgnih.gov |
| beta-Thujone | Less potent than this compound. | pnas.org |
| 7-hydroxy-α-thujone | Major metabolite; significantly less potent in binding assays and less toxic than this compound. | nih.gov |
| dihydroumbellulone | Pseudoenantiomeric isomer; shows weak or negligible effect on GABAergic currents. | nih.gov |
The brain's GABA-A receptors are not a single entity but a diverse family of heteropentameric structures assembled from a variety of subunit subfamilies (e.g., α, β, γ, δ). nih.govnih.gov The specific combination of these subunits determines the receptor's pharmacological properties. nih.gov Research indicates that this compound's inhibitory action is dependent on the subunit composition of the GABA-A receptor. nih.gov
A study investigating the effect of this compound on different recombinant GABA-A receptors found that while it inhibited all tested receptor types, the potency of this inhibition varied significantly. nih.gov The strongest inhibitory effect was observed for receptors containing the δ (delta) subunit, specifically α1β2δ receptors, which are often located extrasynaptically and mediate tonic inhibition. nih.govnih.gov This suggests that this compound may have a more pronounced effect on tonic GABAergic currents—the persistent, low-level inhibition that helps set the baseline excitability of neurons—compared to the rapid, transient phasic inhibition that occurs at synapses. nih.gov
Table 2: Differential Sensitivity of GABA-A Receptor Subtypes to this compound This table outlines the varied inhibitory effects of this compound on different recombinant GABA-A receptor compositions, highlighting its potential impact on phasic versus tonic inhibition.
| GABA-A Receptor Subtype | Relevance to Inhibition Type | Observed Sensitivity to this compound | Source |
|---|---|---|---|
| α1β2γ2L | Phasic (Synaptic) | Inhibited by this compound. | nih.gov |
| α1β2 | - | Inhibited by this compound. | nih.gov |
| α1β2δ | Tonic (Extrasynaptic) | Strongest inhibitory effect observed. | nih.gov |
| α4β2δ | Tonic (Extrasynaptic) | Inhibited by this compound. | nih.gov |
In addition to its well-established effects on the GABA-A receptor, this compound also modulates the function of the serotonin (B10506) type 3 (5-HT3) receptor. nih.govresearchgate.net This receptor is also a ligand-gated ion channel and shares considerable structural homology with the GABA-A receptor. nih.gov Patch-clamp experiments have revealed an inhibitory action of this compound on both homomeric (composed of only 5-HT3A subunits) and heteromeric (composed of 5-HT3A and 5-HT3B subunits) 5-HT3 receptors. nih.govresearchgate.net
The mechanism of this inhibition is distinct and complex. It appears that this compound itself does not directly block the channel. nih.gov Instead, it enhances the receptor's natural process of agonist-induced desensitization. nih.govresearchgate.netresearchgate.net In homomeric receptors, this compound was found to augment the inherent channel-blocking capability of the natural ligand, serotonin (5-HT). nih.gov For heteromeric receptors, it was suggested that this compound introduces an additional channel-blocking component to the agonist's action. nih.gov Ultimately, this compound is proposed to reduce 5-HT3 receptor activity by influencing the mechanisms involved in receptor desensitization, and this effect is dependent on the receptor's subunit composition. nih.govresearchgate.net
Investigation of Other Neurotransmitter Receptors (e.g., Cannabinoid CB1 receptor, Nicotinic Acetylcholine (B1216132) Receptors)
Initial speculation, based on structural similarities between thujone enol and tetrahydrocannabinol, suggested that this compound might activate cannabinoid CB1 receptors. nih.gov However, experimental investigations have not supported this hypothesis. nih.govnih.gov Radioligand binding assays demonstrated that thujone displaces cannabinoid agonists from CB1 receptors only at high concentrations (above 10 microM), indicating a low affinity. nih.gov Furthermore, functional assays revealed that thujone fails to stimulate G-proteins or inhibit adenylate cyclase activity, which are characteristic downstream effects of CB1 receptor activation. nih.gov Behavioral studies in rats also showed different characteristics compared to those induced by potent cannabinoid agonists. nih.gov Therefore, the available evidence indicates that the activation of cannabinoid receptors is not a primary mechanism for the pharmacological effects of thujone. nih.gov
In contrast, this compound has been shown to be a potent inhibitor of specific nicotinic acetylcholine receptors (nAChRs). chapman.edunih.gov Research has focused on the α7 subunit of the human nAChR. Studies using two-electrode voltage-clamp techniques on Xenopus oocytes expressing these receptors found that thujone reversibly inhibits acetylcholine-induced currents with an IC50 value of 24.7 μM. chapman.edunih.gov This inhibition is non-competitive, as it is not reversed by increasing concentrations of acetylcholine, and it does not alter the binding of [125I] α-bungarotoxin, a competitive antagonist. chapman.edunih.gov The effect is also independent of the membrane potential. chapman.edu Further experiments in human SH-EP1 cells confirmed that thujone suppresses choline-induced calcium transients in a concentration-dependent manner. nih.gov This inhibitory action on α7-nAChRs has been shown to impair cellular and behavioral aspects related to learning and memory in animal models. chapman.edunih.gov Thujone demonstrates selectivity, causing only a minor inhibition of α4β2 nAChRs and having no effect on α3β4, α3β2, and α4β4 subtypes. uaeu.ac.ae
Effects on Intracellular Signaling Pathways and Cellular Processes
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound has been identified as an inducer of oxidative stress through the generation of Reactive Oxygen Species (ROS). medchemexpress.com The accumulation of ROS is a key factor in the cytotoxicity induced by this compound. medchemexpress.com In the fission yeast Schizosaccharomyces pombe, this compound exposure leads to ROS accumulation, which is directly linked to subsequent apoptotic cell death. medchemexpress.com Oxidative stress occurs when the production of ROS, which are natural byproducts of oxygen metabolism, overwhelms a cell's antioxidant defense systems, leading to damage to DNA, proteins, and lipids. nih.govyoutube.com
Mechanisms of Programmed Cell Death Induction
This compound is capable of inducing programmed cell death in various cell types through distinct but sometimes overlapping pathways, including apoptosis and autophagy. medchemexpress.com This programmed cell death is a regulated process essential for removing damaged or unwanted cells. nih.gov
The induction of apoptosis, or programmed cell death, is a significant mechanism of this compound's cellular action. medchemexpress.com This process is characterized by specific morphological and biochemical events, often mediated by a family of proteases called caspases. nih.govyoutube.com this compound has been shown to induce apoptosis in a manner dependent on ROS accumulation. medchemexpress.com In studies using the fission yeast Schizosaccharomyces pombe, this compound-induced apoptotic cell death involves the metacaspase Pca1. medchemexpress.com Metacaspases are distant relatives of mammalian caspases and play a role in yeast apoptosis.
In addition to apoptosis, this compound can trigger autophagy. medchemexpress.com Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery; it can serve as a survival mechanism under stress but can also lead to cell death. In human glioblastoma multiforme (GBM) cells (T98G), this compound treatment was observed to induce the formation of autophagosomes and autophagolysosomes, which are key structures in the autophagic process. medchemexpress.com
Modulation of Cell Proliferation and Survival Signaling (e.g., mTOR, PI3K/Akt, NF-κB, ERK)
This compound modulates several key intracellular signaling pathways that are critical for cell proliferation, survival, and death.
PI3K/Akt and ERK Pathways: Research has demonstrated that this compound can enhance the phosphorylation of both Akt (also known as Protein Kinase B) and ERK1/2 (Extracellular signal-regulated kinases). nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its activation often promotes proliferation. nih.govmdpi.com Similarly, the ERK pathway, a component of the MAPK signaling cascade, is crucial for transmitting mitogenic signals from the cell membrane to the nucleus. mdpi.comnih.gov In a study on human immune cells (CD3AK), this compound was found to enhance cell proliferation and cytotoxicity, and this effect was mechanically linked to the increased expression of phosphorylated Akt (p-Akt) and phosphorylated ERK1/2 (p-ERK1/2). nih.gov Altered regulation of p-Akt and p-ERK1/2 by this compound has also been noted in colon cancer cells. researchgate.net
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation. mdpi.comnih.gov It is a key downstream component of the PI3K/Akt pathway. nih.gov While direct modulation by this compound is less characterized, its ability to activate Akt suggests a potential indirect influence on mTOR signaling. nih.govnih.gov
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is critical in regulating immune responses, inflammation, and cell survival. nih.gov While direct evidence of this compound's effect on this pathway is limited in the provided context, the interplay between ROS, which this compound generates, and NF-κB activation is a well-established concept in cellular signaling, suggesting a potential area for interaction. researchgate.net
Interactive Data Table: Molecular and Cellular Effects of this compound
| Target/Process | Effect | Cell/System Model | Key Findings |
| Cannabinoid CB1 Receptor | Low affinity binding; No functional activation | Rat brain membranes | Displaced agonist only at >10 µM; Failed to stimulate G-proteins. nih.gov |
| α7 Nicotinic Acetylcholine Receptor | Inhibition (Non-competitive) | Xenopus oocytes; SH-EP1 cells | IC50 of 24.7 µM; Suppressed Ca²+ transients. chapman.edunih.gov |
| Oxidative Stress | Induction | Schizosaccharomyces pombe | Causes accumulation of Reactive Oxygen Species (ROS). medchemexpress.com |
| Apoptosis | Induction | Schizosaccharomyces pombe | ROS-mediated; Involves metacaspase Pca1. medchemexpress.com |
| Autophagy | Induction | T98G Glioblastoma cells | Induced formation of autophagosomes and autophagolysosomes. medchemexpress.com |
| PI3K/Akt Signaling | Activation | Human CD3AK cells | Enhanced phosphorylation of Akt (p-Akt). nih.gov |
| ERK Signaling | Activation | Human CD3AK cells | Enhanced phosphorylation of ERK1/2 (p-ERK1/2). nih.gov |
Advanced Research Methodologies in Alpha Thujone Studies
Analytical Chemistry Techniques for Detection and Quantification
Precise and sensitive analytical methods are essential for understanding the behavior and impact of alpha-thujone (B1682897). Several techniques have been employed to accurately measure its presence and concentration in different samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It has been instrumental in analyzing essential oils and biological samples. For instance, GC-MS has been employed to determine the thujone content in absinthe, distinguishing between high-quality distilled products and those made with extracts or oils researchgate.net. Studies have also utilized GC-MS for the simultaneous determination of alpha- and beta-thujone (B1670768), often with mass spectrometric detection to overcome co-elution issues with other terpenes like linalool (B1675412) researchgate.netresearchgate.netmdpi.comdavidpublisher.com. In human urine studies, solid-phase microextraction (SPME) coupled with GC-MS has proven effective for quantifying this compound, achieving low detection limits (e.g., 4.7 ng/L) mdpi.comnih.gov. The technique allows for the analysis of this compound and its metabolites, with specific ion monitoring modes (e.g., m/z 135 for this compound) used for quantification nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing this compound and its metabolites, particularly in complex biological matrices like urine. Studies investigating the metabolism of this compound in human urine after sage consumption utilized LC-MS/MS for the quantification of hydroxylated metabolites (2-hydroxythujone, 4-hydroxythujone, and 7-hydroxythujone) after deconjugation mdpi.comnih.gov. While LC-MS/MS was found suitable for these metabolites, preliminary experiments indicated that it was less suitable for detecting this compound itself in urine due to low ionization efficiency mdpi.com. However, advancements in LC-MS/MS methodologies continue to enhance its applicability for a broader range of analytes, including thujone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds, including this compound and its derivatives. ¹H NMR spectroscopy has been successfully applied to quantify total thujone (the sum of alpha- and beta-isomers) in absinthe with minimal sample preparation researchgate.netresearchgate.net. A characteristic peak for the CH₂ group in the cyclopentanone (B42830) moiety, appearing in the 2.13–2.11 ppm range, is used for quantification, showing no overlap with common absinthe constituents like anethole (B165797) or fenchone (B1672492) researchgate.netresearchgate.net. NMR, along with IR and MS, has also been used to characterize purified beta-thujone isolated from cedar leaf oil unirioja.esacs.orged.govacs.org. Furthermore, NMR spectroscopy, in combination with X-ray crystallography, has been employed to confirm the structures of synthesized this compound metabolites, such as (2R)-2-hydroxythujones nih.govresearchgate.netsmolecule.com.
X-ray Crystallography for Metabolite Structure Confirmation
X-ray crystallography plays a vital role in definitively confirming the three-dimensional structure of synthesized compounds, including metabolites of this compound. By analyzing the diffraction pattern of single crystals, researchers can determine the precise arrangement of atoms in a molecule. This technique has been used to confirm the structures of (2R)-2-hydroxythujones, which were synthesized via enolate oxidation of alpha- and beta-thujones nih.govresearchgate.netsmolecule.com. The ability of X-ray crystallography to provide absolute configuration is crucial for understanding structure-activity relationships, particularly for chiral molecules like thujone d-nb.info.
Stable Isotope Dilution Assays
Stable Isotope Dilution Assays (SIDAs) are highly accurate quantitative methods that utilize isotopically labeled internal standards. These standards are chemically identical to the analyte but possess a different mass, allowing for precise correction of sample losses during preparation and variations in instrument response. SIDAs have been successfully developed and applied for the quantification of this compound and its metabolites in human urine mdpi.comnih.govuq.edu.auresearchgate.net. For instance, d₆-alpha-thujone was used as an internal standard to quantify this compound by GC-MS and its hydroxylated metabolites by LC-MS/MS mdpi.comnih.gov. This approach offers superior accuracy compared to conventional calibration methods, particularly for complex biological samples uq.edu.au.
Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are fundamental for investigating the interaction of compounds like this compound with specific biological targets, such as receptors. These assays involve incubating a radiolabeled ligand (radioligand) with receptor-containing membranes or cells in the presence of the test compound. The displacement of the radioligand by the test compound provides information about its binding affinity. Studies have used radioligand binding assays to assess this compound's interaction with cannabinoid receptors, demonstrating low affinity for CB1 and CB2 receptors, with displacement of [³H]CP55940 only occurring at concentrations above 10 µM nih.gov. Additionally, these assays have been used to study thujone's interaction with GABA<0xE2><0x82><0x90> receptors, where it acts as a competitive inhibitor of [³H]ethynylbicycloorthobenzoate ([³H]EBOB) binding, indicating its interaction at the noncompetitive blocker site nih.govresearchgate.netconicet.gov.arpnas.orgwikipedia.org.
Chromatographic Separation and Derivatization Techniques
Chromatographic techniques are fundamental for the isolation, identification, and quantification of this compound and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method, often coupled with sample preparation techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE), to analyze this compound in complex matrices such as essential oils and beverages tandfonline.compsu.eduresearchgate.netbiolifejournals.com. GC-MS allows for the separation of alpha- and beta-thujone isomers and the identification of various hydroxylated and dehydro metabolites by analyzing their mass fragmentation patterns pnas.orgacs.org. Derivatization, such as with dansylhydrazine, followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, has also been utilized to enhance the detectability of thujones tandfonline.comsielc.comresearchgate.net. Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for profiling metabolites in biological samples, particularly in liver preparations, enabling the identification of hydroxylated metabolites and conjugates smolecule.comnih.govresearchgate.net. Furthermore, chiral resolution protocols coupled with GC-MS are essential for distinguishing between the stereoisomers of thujone, which may exhibit differential biological activities nsf.gov.
Table 1: Chromatographic Techniques for this compound Analysis
| Technique | Sample Preparation | Derivatization | Detection Method | Primary Application | References |
| GC-MS | SPE, LLE | Optional (e.g., TMS, MOX) | Mass Spectrometry | Isomer separation, metabolite identification, quantification | tandfonline.compsu.eduresearchgate.netbiolifejournals.compnas.orgacs.orgnsf.govnih.gov |
| HPLC-Fluorescence | SPE, LLE | Dansylhydrazine | Fluorescence | Thujone quantification, isomer separation | tandfonline.comsielc.comresearchgate.net |
| LC-MS | Various | N/A | Mass Spectrometry | Metabolite profiling, identification | smolecule.comnih.govresearchgate.netsigmaaldrich.com |
| Chiral GC-MS | N/A | N/A | Mass Spectrometry | Stereoisomer separation | nsf.gov |
| 1H NMR | Dilution | N/A | NMR Spectroscopy | Total thujone quantification | researchgate.net |
In Vitro Biological Model Systems
In vitro models provide controlled environments to dissect the mechanisms of this compound's action, its metabolism, and its effects on cellular processes without the complexities of whole-organism physiology.
Mammalian Cell Culture Lines
Mammalian cell cultures are extensively used to investigate this compound's impact on neuronal function, cancer cell viability, and other cellular processes.
Neuronal Cells: Studies have utilized cultured rat dorsal root ganglion (DRG) neurons to electrophysiologically demonstrate this compound's modulation of GABA(A) receptors, specifically its ability to suppress GABA-induced currents nih.govjcu.czpnas.orgresearchgate.net. Cultured hippocampal neurons have also been employed to examine the effects of this compound on GABAergic miniature inhibitory postsynaptic currents (mIPSCs) and responses to exogenous GABA application nih.gov.
Cancer Cells: this compound and its derivatives have been evaluated for their cytotoxic effects on various human cancer cell lines, including cervical (HeLa), melanoma (A375), and colon (HCT-116) cancer cells, showing dose-dependent activity smolecule.com. Research has also focused on glioblastoma multiforme (GBM) cells, where this compound has demonstrated antiproliferative, pro-apoptotic, and anti-invasive effects, suggesting potential in cancer therapy researchgate.netmdpi.com. Other cell lines like A549 (lung) and HCT116 (colorectal) have also been used to assess cytotoxic efficacy mdpi.com.
Unicellular Eukaryotic Models (e.g., Yeast)
The fission yeast, Schizosaccharomyces pombe, serves as a valuable unicellular model organism for mechanistic toxicology studies. Research using this model has elucidated this compound-induced cytotoxicity and apoptosis, demonstrating a dependence on reactive oxygen species (ROS) accumulation. Studies involving superoxide (B77818) dismutase-deficient yeast strains have further highlighted the role of oxidative stress in this compound's cellular effects, and have identified specific cellular factors, such as Pca1 (a caspase-like protease), as mediators of this cell death pathway researchgate.net.
Insect Model Organisms for Neurobiological Studies
Insects, particularly Drosophila melanogaster (fruit fly), are utilized for neurobiological studies due to their well-characterized nervous systems and genetic tractability. Drosophila strains resistant to chloride channel blockers have shown tolerance to this compound, supporting its mechanism of action involving GABA(A) receptor modulation nih.govpnas.org. Furthermore, insect olfactory systems, such as those in mosquitoes (Aedes aegypti) and Drosophila, are studied to understand responses to volatile compounds like this compound, which can act as olfactory cues or repellents slu.seresearchgate.netelifesciences.orgnih.gov.
Isolated Tissue and Organelle Preparations
The use of isolated biological preparations allows for focused investigation of specific cellular functions and metabolic processes.
Liver Microsomes: These preparations are critical for studying the biotransformation of this compound. Incubations with mouse, rat, and human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) have identified major hydroxylated metabolites, including 7-hydroxy-alpha-thujone and 4-hydroxy-alpha-thujone, along with minor metabolites like 2-hydroxy-thujone and carvacrol (B1668589) smolecule.comnih.govresearchgate.netsigmaaldrich.comnih.govpnas.orgresearchgate.netnih.goveuropa.eu.
Dorsal Root Ganglion Neurons: As mentioned previously, isolated rat DRG neurons are a key preparation for electrophysiological studies examining this compound's direct effects on neuronal ion channels, particularly the GABA(A) receptor nih.govjcu.czpnas.orgresearchgate.net.
Mouse Brain Membranes: These preparations are used in receptor binding assays to quantify the affinity of this compound for specific binding sites, such as the non-competitive blocker site of the GABA-gated chloride channel nih.govnih.govpnas.org.
Recombinant Enzyme Systems for Metabolic Characterization
To pinpoint the specific enzymes responsible for this compound metabolism, studies employ recombinant human cytochrome P450 (CYP) enzymes. These studies have identified CYP2A6 as the principal enzyme catalyzing the major 7- and 4-hydroxylation reactions of this compound. CYP3A4 and CYP2B6 also contribute to these hydroxylation pathways, albeit to a lesser extent, and are involved in minor 2-hydroxylation. Based on enzyme efficiencies and abundance, CYP2A6 accounts for the majority of this compound metabolism in human liver microsomes smolecule.comnih.govresearchgate.netsigmaaldrich.comeuropa.eu. These systems also allow for the characterization of this compound's inhibitory effects on specific CYP enzymes, such as CYP2A6 and CYP2B6, with reported IC50 values smolecule.comnih.gov.
Table 2: Key Metabolites and Enzymes Involved in this compound Biotransformation
| Metabolite | Primary Enzyme(s) | Source Preparation | References |
| 7-hydroxy-alpha-thujone | CYP2A6 | Human Liver Microsomes | smolecule.comnih.govresearchgate.netsigmaaldrich.comeuropa.eu |
| 4-hydroxy-alpha-thujone | CYP2A6, CYP3A4 | Human Liver Microsomes | smolecule.comnih.govresearchgate.netsigmaaldrich.com |
| 2-hydroxy-thujone | CYP3A4, CYP2B6 | Human Liver Microsomes | smolecule.comnih.govresearchgate.netsigmaaldrich.com |
| Carvacrol | Not specified | Human Liver Microsomes | smolecule.comnih.govresearchgate.netsigmaaldrich.com |
| 7,8-dehydro-alpha-thujone | Not specified | Mouse Liver Microsomes | nih.govpnas.orgresearchgate.net |
| 4-hydroxy-beta-thujone | Not specified | Mouse Liver Microsomes | nih.govpnas.orgresearchgate.net |
| Glutathione (B108866) conjugates | Not specified | Human Liver Homogenates | smolecule.comnih.govresearchgate.netsigmaaldrich.com |
| Cysteine conjugates | Not specified | Human Liver Homogenates | smolecule.comnih.govresearchgate.netsigmaaldrich.com |
Table 3: Mammalian Cell Lines and Observed Effects of this compound
| Cell Line Type | Specific Cell Line(s) | Observed Effects | References |
| Neuronal | Rat DRG Neurons | Suppression of GABA-induced currents, modulation of GABA(A) receptor | nih.govjcu.czpnas.orgresearchgate.net |
| Neuronal | Hippocampal Neurons | Reduction of mIPSC frequency and amplitude, altered kinetics | nih.gov |
| Cancer | HeLa, A375, HCT116 | Cytotoxicity, dose-dependent activity | smolecule.com |
| Cancer | Glioblastoma (GBM) | Antiproliferative, pro-apoptotic, anti-invasive effects | researchgate.netmdpi.com |
| Cancer | A549, HCT116 | Cytotoxic activity, induction of apoptosis, S-phase cell cycle arrest | mdpi.com |
Compound List:
this compound
beta-Thujone
7-hydroxy-alpha-thujone
4-hydroxy-alpha-thujone
2-hydroxy-thujone
Carvacrol
7,8-dehydro-alpha-thujone
4-hydroxy-beta-thujone
Glutathione conjugates
Cysteine conjugates
Dansylhydrazine
Ethynylbicycloorthobenzoate (EBOB)
GABA (gamma-aminobutyric acid)
Picrotoxinin
Diazepam
Phenobarbital
Ethanol
Linalool
Camphor
1,8-cineole
(E)-caryophyllene
Sabinene
Terpinen-4-ol
Anethole
Pulegone
S-carvone
Thujol
Thujanones
Umbellulone
In Silico and Computational Methodologies
Computational methods, including in silico modeling, are indispensable for predicting and understanding molecular interactions, structure-activity relationships, and biological pathways without direct experimental manipulation.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and affinities of molecules like this compound to specific biological targets, as well as to simulate their behavior over time. These techniques have been applied to investigate this compound's potential interactions with a diverse range of targets.
Target Interactions: Molecular docking studies have evaluated this compound's inhibitory potential against various targets. For example, it has shown substantial affinity against BPV type 4/5 E1 and bEGFR scientificarchives.com. In the context of infectious diseases, this compound has been assessed for its inhibitory action against SARS-CoV-2 targets, including the main protease (Mp), receptor binding domain (RBD), and human furin protease jddtonline.info. Furthermore, its potential as an antifungal agent has been explored through docking against Candida albicans Lanosterol 14 α-demethylase, where it demonstrated good binding affinity core.ac.uk. Studies have also examined its interaction with Plasmodium falciparum glutathione S-transferase jetir.org.
Membrane Interactions: Molecular dynamics (MD) simulations have been employed to study the interaction of this compound with biological membranes. These simulations have revealed that this compound can partition into lipid bilayers, with a calculated free energy of partition of -12.93 kJ/mol conicet.gov.ar. MD simulations also provide insights into how molecules like this compound influence membrane properties and interact with phospholipid headgroups conicet.gov.ar.
Metabolic Pathway Simulation: Computational methods, including molecular dynamics simulations using packages like AMBER14, have been utilized in conjunction with docking studies to elucidate the inhibitory capabilities of compounds, including this compound, and to understand its metabolic fate researchgate.net.
Molecular Biology and Biochemical Assays
Molecular biology and biochemical assays provide experimental validation for the effects of this compound at the cellular and molecular levels.
Gene Expression Analysis (e.g., qRT-PCR)
Studies investigating the impact of this compound on gene expression have revealed significant alterations in specific genes, particularly in microbial systems. For instance, research on Fusarium graminearum demonstrated that this compound treatment led to the upregulation of genes such as mgv1, mst20, and cat, while downregulating the tri5 gene. The observed fold changes were as follows:
| Gene | Fold Change (Mean ± SD) |
| mgv1 | 1.86 ± 0.14 |
| mst20 | 3.10 ± 0.03 |
| cat | 2.56 ± 0.078 |
| tri5 | 0.43 ± 0.15 |
These findings highlight this compound's capacity to modulate critical cellular processes through gene expression changes researchgate.netresearchgate.netresearchgate.netistanbul.edu.tr. In other contexts, this compound has been shown to decrease the expression of the aflR-2 gene, which is responsible for aflatoxin production in Aspergillus flavus uobaghdad.edu.iq.
DNA Methylation Profiling
Research has also explored the epigenetic effects of this compound, specifically examining its impact on DNA methylation and genomic stability. Treatment with this compound has been shown to induce changes in genomic template stability (GTS) and affect type II and III methylation profiles researchgate.netresearchgate.netresearchgate.netistanbul.edu.tr. GTS rates, assessed using techniques like Random Amplified Polymorphic DNA (RAPD) and Inter-Retrotransposon Amplified Polymorphism (IRAP) assays, indicated rates of 89.33% and 94%, respectively researchgate.netresearchgate.net. The mean values of polymorphisms observed were 28.92% and 36.42% when evaluating digestion profiles, suggesting this compound can cause genetic and epigenetic alterations researchgate.netresearchgate.netresearchgate.netistanbul.edu.tr.
Enzyme Activity Assays (e.g., Catalase Activity)
Biochemical assays have quantified the effects of this compound on enzyme activity. Notably, studies have reported a significant increase in catalase activity following this compound treatment. Specifically, a 6.51-fold increase in catalase activity compared to the control group was detected researchgate.netresearchgate.net. Spectrophotometric assays have confirmed this increase, with a statistically significant rise reported (p < 0.05) researchgate.netistanbul.edu.tr. In other enzymatic studies, this compound has been shown to inhibit carboxylesterase activity in fire ant workers, although changes in CarE activity were not statistically significant compared to controls at tested concentrations scielo.br.
Compound List:
this compound
Future Directions and Emerging Research Avenues for Alpha Thujone
Investigation of Novel Biological Targets and Pathways
The precise mechanisms by which alpha-thujone (B1682897) exerts its effects are not fully understood, presenting opportunities for discovering new biological targets and pathways. While its modulation of the GABA type A receptor is established jcu.czresearchgate.netnih.govnih.govnih.gov, there are indications of potential interactions with other systems, including cannabinoid receptors and 5-hydroxytryptamine (5-HT3) receptors nsf.govjcu.czuaeu.ac.ae. Emerging research also suggests potential roles in immunological applications, with studies investigating its ability to enhance CD3AK cell proliferation and cytotoxic activity sigmaaldrich.com. Furthermore, preliminary investigations into its effects on glioblastoma cells point towards potential anticancer mechanisms, including inhibition of proliferation, promotion of apoptosis, and anti-invasive properties researchgate.netmdpi.com. Future research could explore these and other potential targets, such as specific protein interactions identified through molecular docking studies with targets like Bovine Papillomavirus (BPV) and Epidermal Growth Factor Receptor (EGFR) scientificarchives.com, to fully map this compound's complex biological activity landscape.
Advanced In Vitro and In Silico Modeling for Mechanistic Insights
To gain a deeper understanding of this compound's actions and metabolism, advanced in vitro and in silico modeling techniques are crucial. Studies have begun to characterize the metabolism of this compound using human liver preparations, identifying key metabolites such as 7-hydroxy-α-thujone and 4-hydroxy-thujone, and implicating cytochrome P450 enzymes (CYP2A6, CYP3A4, CYP2B6) in its biotransformation nih.govsmolecule.comeuropa.eu. Future research can expand on this by employing more sophisticated in vitro systems, such as organ-on-a-chip technology, to better mimic human physiological conditions and investigate metabolic pathways and drug-drug interactions.
In parallel, in silico approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, offer powerful tools for predicting interactions with biological targets and understanding structure-activity relationships mdpi.comscientificarchives.commdpi.comfrontiersin.orgresearchgate.netazpharmjournal.com. These computational methods can help identify novel targets, predict the activity of synthesized derivatives, and elucidate the molecular basis of this compound's effects. Further development and application of these modeling techniques are essential for accelerating the discovery of this compound's precise mechanisms of action and potential therapeutic applications.
Exploration of Biosynthetic Engineering and Sustainable Production Strategies
Given the natural occurrence of this compound in various plants, exploring its biosynthetic pathways and developing sustainable production strategies is a key area for future research. Understanding the enzymatic reduction of sabinone to thujone provides a foundation for potential biosynthetic engineering approaches mdpi.com. While total chemical synthesis routes for this compound have been developed, enabling access to isotopically labeled metabolites and specific stereoisomers nsf.govresearchgate.net, these methods can be complex and costly.
Future efforts could focus on leveraging microbial engineering to produce this compound or its precursors from renewable resources, similar to advancements made in the production of other terpenoids google.com. This could involve genetically modifying microorganisms to express specific enzymes involved in the thujone biosynthetic pathway. Additionally, optimizing cultivation and extraction techniques for thujone-rich plants, alongside research into plant metabolic engineering, could enhance yields and ensure a more sustainable and environmentally friendly supply of this compound for research and potential applications biofueljournal.com.
Compound List
Q & A
Q. Q1. What analytical methods are recommended for identifying and quantifying alpha-thujone in plant extracts or essential oils?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying this compound due to its high sensitivity in separating volatile compounds. Coupled with NMR spectroscopy , it ensures structural confirmation, especially in complex matrices like Salvia species .
- Calibration curves using certified this compound standards are critical for accuracy. Include internal standards (e.g., camphor or cineole) to account for matrix effects .
Q. Q2. What are the foundational biological properties of this compound that warrant toxicological studies?
Methodological Answer:
- This compound’s GABA receptor antagonism and ROS induction are primary research foci. Start with in vitro assays:
- Patch-clamp electrophysiology to study GABA_A receptor inhibition.
- DCFH-DA fluorescence assays to measure reactive oxygen species (ROS) in cell models (e.g., yeast or neuronal cell lines) .
- Reference established toxicity thresholds (e.g., LD50 in rodent models) to contextualize dose-response relationships.
Advanced Research Questions
Q. Q3. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
- Systematic meta-analysis : Compare studies using criteria like extraction methods (e.g., steam distillation vs. solvent extraction), geographical origin of plant material, and purity verification (e.g., HPLC vs. GC-MS) .
- Controlled environmental studies : Replicate experiments under standardized conditions to isolate variables (e.g., climate effects on terpene biosynthesis in Salvia officinalis) .
Q. Q4. What advanced models elucidate this compound’s neurotoxic mechanisms beyond GABA receptor interactions?
Methodological Answer:
- Mitochondrial dysfunction assays : Use JC-1 staining to measure mitochondrial membrane potential in SH-SY5Y neuronal cells.
- Transcriptomic profiling : RNA-seq or qPCR arrays to identify oxidative stress-related genes (e.g., SOD1, CAT) in Schizosaccharomyces pombe models .
- In silico docking studies : Molecular dynamics simulations to explore this compound’s binding to non-GABA targets (e.g., NMDA receptors or ion channels).
Q. Q5. How do microclimatic conditions influence this compound variability in plant essential oils?
Methodological Answer:
- Longitudinal field studies : Monitor this compound levels in Salvia species across seasons, correlating with temperature , precipitation , and soil pH data .
- Metabolomic workflows : Combine GC-MS with multivariate analysis (e.g., PCA or PLS-DA) to identify climate-sensitive biosynthetic pathways (e.g., monoterpene synthase activity) .
Data Interpretation & Experimental Design
Q. Q6. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in toxicity studies?
Methodological Answer:
Q. Q7. How should researchers address batch-to-batch variability in this compound sourcing for reproducibility?
Methodological Answer:
- Supplier validation : Require certificates of analysis (CoA) with batch-specific GC-MS chromatograms .
- In-house purity verification : Use HPLC-DAD for non-volatile impurities and isotope dilution assays for quantification .
Emerging Research Directions
Q. Q8. What novel methodologies can explore this compound’s synergistic interactions with other terpenes?
Methodological Answer:
- Isobolographic analysis : Test combinations (e.g., this compound + beta-caryophyllene) in neurotoxicity assays to calculate combination indices (CI) .
- Network pharmacology : Build interaction networks using databases like STITCH or KEGG to predict multi-target effects .
Q. Q9. How can CRISPR/Cas9 models advance mechanistic studies of this compound’s toxicity?
Methodological Answer:
- Gene knockout models : Delete SOD1 in yeast or mammalian cells to amplify oxidative stress phenotypes, enabling precise study of ROS-mediated apoptosis .
- Reporter cell lines : Engineer neuronal cells with ARE-luciferase constructs to real-time monitor Nrf2 antioxidant pathway activation.
Data Reporting Standards
Q. Q10. What metadata is essential for publishing this compound-related research to ensure reproducibility?
Methodological Answer:
- Chemical characterization : Report retention times, MS spectra, and NMR shifts with reference to standards .
- Environmental metadata : Document plant growth conditions (e.g., ISO 16128 for herbal extracts) and extraction protocols in detail .
- Ethical compliance : For in vivo studies, include IACUC approval IDs and ARRIVE guidelines adherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
